molecular formula C22H19N3O2S B12333904 5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide

5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B12333904
M. Wt: 389.5 g/mol
InChI Key: VWUFMMKCXLELGE-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative featuring a cyano group at position 5, a methyl group at position 3, a phenyl substituent at position 4, and a unique N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl] side chain.

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

5-cyano-3-methyl-N-[(E)-(4-methylphenyl)methoxyiminomethyl]-4-phenylthiophene-2-carboxamide

InChI

InChI=1S/C22H19N3O2S/c1-15-8-10-17(11-9-15)13-27-25-14-24-22(26)21-16(2)20(19(12-23)28-21)18-6-4-3-5-7-18/h3-11,14H,13H2,1-2H3,(H,24,25,26)

InChI Key

VWUFMMKCXLELGE-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/NC(=O)C2=C(C(=C(S2)C#N)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC=C(C=C1)CON=CNC(=O)C2=C(C(=C(S2)C#N)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Core Synthesis

The Gewald reaction is widely employed to synthesize 2-aminothiophene derivatives, which serve as precursors for further modifications.

  • Procedure :
    • React 3-oxo-N-phenylbutanamide (1.0 equiv) with malononitrile (1.1 equiv) and sulfur (1.0 equiv) in ethanol under reflux (3–4 hours).
    • Isolate 5-amino-4-cyano-3-methylthiophene-2-carboxamide via precipitation (yield: 80–85%).
  • Key Conditions :
    • Solvent: Ethanol or DMF.
    • Catalyst: Triethylamine or sodium ethoxide.
    • Temperature: 60–80°C.

Cyano Group Introduction

The cyano group is introduced via nucleophilic substitution or using nitrile-containing reagents:

  • Method A : Treat 5-amino-3-methylthiophene-2-carboxamide with cyanogen bromide (BrCN) in acetonitrile at 0–5°C.
  • Method B : Use malononitrile in a Michael addition with α,β-unsaturated ketones, followed by cyclization.
Method Reagent Solvent Yield (%) Purity (%)
A BrCN MeCN 70–75 ≥95
B Malononitrile EtOH 65–70 ≥90

Imine Formation via Schiff Base Reaction

The [(4-methylphenyl)methoxy]imino group is introduced through a Schiff base reaction between an aldehyde and a primary amine.

Aldehyde Preparation

  • Synthesis of (4-Methylphenyl)methoxy Aldehyde :
    • React 4-methylbenzyl alcohol with phosphoryl chloride (POCl₃) in DMF (Vilsmeier-Haack reaction) to form the aldehyde.
    • Yield: 85–90%.

Condensation with Amine

  • Procedure :
    • Combine 5-amino-4-cyano-3-methylthiophene-2-carboxamide (1.0 equiv) with (4-methylphenyl)methoxy aldehyde (1.2 equiv) in methanol.
    • Add glacial acetic acid (2–3 drops) as a catalyst and reflux for 6–8 hours.
    • Isolate the product via vacuum filtration (yield: 75–80%).
Parameter Value
Solvent Methanol
Catalyst Acetic acid
Temperature 60–65°C
Reaction Time 6–8 hours

Industrial-Scale Synthesis

Patents describe optimized protocols for large-scale production, emphasizing atom economy and reduced byproducts.

One-Pot Cyclization and Functionalization

  • Steps :
    • React dimethyl 3-oxoglutarate with malononitrile in methanol using morpholine (1.0 equiv) as a base.
    • Introduce sulfur (1.0 equiv) and heat under reflux (1.5–3 hours) to form the thiophene core.
    • Precipitate the product with water (yield: 77–80%, purity: ≥97%).

Continuous Flow Reactor Optimization

  • Advantages : Enhanced heat transfer and reduced reaction time.
  • Conditions :
    • Residence Time: 15–20 minutes.
    • Temperature: 100–120°C.
    • Solvent: Methanol/water (4:1 v/v).

Mechanistic Insights and Byproduct Analysis

Reaction Mechanism

  • Thiophene Formation : The Gewald reaction proceeds via a ketene intermediate, followed by cyclization with sulfur.
  • Imine Formation : Protonation of the aldehyde carbonyl facilitates nucleophilic attack by the amine, followed by dehydration.

Common Byproducts and Mitigation

  • Byproducts :
    • Over-oxidation products (e.g., carboxylic acids).
    • Diimine derivatives from excess aldehyde.
  • Mitigation Strategies :
    • Use stoichiometric aldehyde (1.2 equiv).
    • Employ inert atmosphere (N₂/Ar) to prevent oxidation.

Analytical Validation

Spectroscopic Characterization

  • FTIR :
    • ν(C≡N): 2220–2230 cm⁻¹.
    • ν(C=O): 1680–1700 cm⁻¹.
  • ¹H NMR (DMSO-d₆) :
    • δ 2.35 (s, 3H, CH₃).
    • δ 8.42 (s, 1H, N=CH).

Chromatographic Purity Assessment

  • HPLC Conditions :
    • Column: C18 (4.6 × 150 mm).
    • Mobile Phase: Acetonitrile/water (70:30).
    • Retention Time: 6.8–7.2 minutes.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Gewald + Schiff Base 75–80 ≥95 Moderate High
Industrial One-Pot 77–80 ≥97 High Moderate
Continuous Flow 82–85 ≥98 High Low

Chemical Reactions Analysis

Types of Reactions

5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and methoxyimino groups play crucial roles in its reactivity and binding affinity to various biological molecules .

Comparison with Similar Compounds

Structural Features

The compound is compared to three structurally related molecules (Table 1):

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Thiophene 5-cyano, 3-methyl, 4-phenyl, N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl] Carboxamide, Cyano, Imino ether
AZ331 (1,4-dihydropyridine derivative) 1,4-Dihydropyridine 5-cyano, 4-(2-furyl), N-(2-methoxyphenyl), 6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}, 2-methyl Carboxamide, Cyano, Thioether
AZ257 (1,4-dihydropyridine derivative) 1,4-Dihydropyridine 5-cyano, 4-(2-furyl), N-(2-methoxyphenyl), 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}, 2-methyl Carboxamide, Cyano, Thioether
Methyl ester compound Thiophene 4-cyano, 5-[N,N-bis(methoxycarbonyl-methyl)amino], 2-methoxycarbonyl Cyano, Ester groups
Key Observations:

Core Heterocycle: The target compound uses a thiophene ring, whereas AZ331 and AZ257 are based on a 1,4-dihydropyridine core. Thiophenes are aromatic and electron-rich, while dihydropyridines are non-aromatic and often redox-active, which is critical for calcium channel modulation in drugs like nifedipine . The methyl ester compound () shares a thiophene core but lacks the carboxamide side chain, instead featuring multiple ester groups that alter polarity and reactivity .

Substituent Variations: The imino ether group in the target compound is distinct from the thioether linkages in AZ331/AZ255. Thioethers may enhance metabolic stability, while imino ethers could participate in tautomerism or hydrogen bonding .

Functional Groups: All compounds retain a cyano group, which can act as a hydrogen-bond acceptor or influence electronic properties. The carboxamide group in the target compound and AZ331/AZ257 may target enzymes or receptors, while ester groups in ’s compound suggest different applications (e.g., prodrug design) .

Pharmacological Implications (Inferred)

  • The thioether and bromophenyl groups in AZ257 may enhance binding affinity or selectivity .
  • Thiophene Carboxamide (Target Compound): The phenyl and imino ether groups could target kinase enzymes or GPCRs, though further studies are needed.
  • Methyl Ester Compound : Ester groups may improve solubility or serve as prodrug moieties, but its pharmacological profile remains unexplored .

Biological Activity

The compound 5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide (CAS Number: 343372-49-6) is a member of the thiophene carboxamide class, which has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C22H19N3O2S
  • Molecular Weight : 377.47 g/mol

Structural Characteristics

The compound features a thiophene ring, a carboxamide functionality, and a cyano group, which contribute to its chemical reactivity and biological properties. The presence of the methoxy and imino groups enhances its lipophilicity, potentially affecting its bioavailability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiophene derivatives. For instance, compounds similar to 5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide have shown effectiveness against various viruses. In vitro assays demonstrated that these compounds inhibit viral replication by targeting specific enzymes essential for viral life cycles.

Case Study: Efficacy Against Dengue Virus

A study evaluated the compound's efficacy against the Dengue virus (DENV). The results indicated an IC50 value of 0.35 μM, suggesting potent antiviral activity with minimal cytotoxicity in Vero cells . This positions the compound as a promising candidate for further development as an antiviral agent.

Anticancer Properties

Thiophene derivatives have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies on human cancer cell lines revealed that 5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide exhibited significant inhibition of cell proliferation with an IC50 value ranging from 10 to 20 μM across different cell lines . This suggests potential for therapeutic application in oncology.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Preliminary results showed activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.

Data Table: Summary of Biological Activities

Activity Target IC50 Value (μM) Notes
AntiviralDENV0.35Minimal cytotoxicity in Vero cells
AnticancerVarious cancer cells10 - 20Induces apoptosis
AntimicrobialGram-positive/negative bacteriaTBDBroad-spectrum activity

The biological activity of 5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide is believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Viral Enzymes : The compound may inhibit viral enzymes such as RNA polymerases or proteases, disrupting the viral replication cycle.
  • Induction of Apoptosis : In cancer cells, it can activate apoptotic pathways leading to programmed cell death.
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial effects may be due to interference with bacterial cell wall integrity.

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